Pimozide-d5 N-Oxide
Description
Significance of Metabolites in Drug Development and Disposition
The study of drug metabolites is a cornerstone of pharmaceutical development. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for evaluating its efficacy and safety. iris-biotech.de Metabolites, the products of the body's metabolic processes on a drug, can have pharmacological activity that is similar to, different from, or entirely absent compared to the parent compound. mdpi.com The characterization of metabolic pathways helps in predicting potential drug-drug interactions and understanding inter-individual variability in drug response. iris-biotech.deresearchgate.net
Table 1: Key Cytochrome P450 (CYP) Enzymes in Pimozide (B1677891) Metabolism
| Enzyme | Role in Pimozide Metabolism | Major Metabolite(s) Produced |
|---|---|---|
| CYP3A4 | Primary pathway for N-dealkylation. hres.cadrugs.comnih.gov | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI). nih.govpharmgkb.org |
| CYP2D6 | Primarily responsible for hydroxylation. nih.govpharmgkb.org | 5-hydroxypimozide. nih.gov |
| CYP1A2 | Plays a lesser role in N-dealkylation. drugs.comnih.gov | DHPBI. nih.gov |
N-oxidation is a significant metabolic pathway for many compounds containing nitrogen, particularly those with tertiary amine structures. tandfonline.comnih.gov This process, often catalyzed by flavin-containing monooxygenases (FMOs) as well as cytochrome P450 enzymes, involves the addition of an oxygen atom to the nitrogen. mdpi.comnih.gov The resulting N-oxides are generally more water-soluble, which facilitates their excretion from the body. tandfonline.com While N-oxidation is often a detoxification pathway, in some cases, the N-oxide metabolite can be bioreduced back to the parent amine or may be associated with idiosyncratic drug reactions. mdpi.comnih.gov The study of N-oxidation is crucial as it can influence the pharmacokinetic profile and potential toxicity of a drug. nih.gov
The metabolism of Pimozide is complex, involving several pathways. The major routes identified are oxidative N-dealkylation and hydroxylation, leading to metabolites such as 1-(4-piperidyl)-2-benzimidazolinone (DHPBI) and hydroxylated derivatives. hres.canih.govpharmgkb.org Alongside these major metabolites, Pimozide N-Oxide has been identified as a metabolite of Pimozide. biosynth.comnih.gov It is formed through the N-oxidation pathway and is available as a high-purity analytical standard for research purposes. biosynth.com The characterization of such metabolites is essential for a complete understanding of the drug's disposition and to ensure that all metabolic products are accounted for in safety and efficacy assessments.
Role of N-Oxidation in Drug Metabolism
Rationale for Deuterated Analogues in Pharmaceutical Science
Deuteration, the substitution of hydrogen atoms with their stable, heavy isotope deuterium (B1214612), has become an important strategy in drug discovery and development. nih.govuobaghdad.edu.iq This subtle molecular modification does not change the fundamental pharmacology of a drug but can significantly alter its metabolic fate. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect (KIE). assumption.eduresearchgate.net This can result in an improved pharmacokinetic profile, such as a longer half-life, reduced formation of reactive metabolites, and potentially a better safety profile. researchgate.netnih.govuobaghdad.edu.iq The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. nih.gov
Stable isotope-labeled compounds, including those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools in pharmaceutical science. iris-biotech.desymeres.com Their primary application is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By incorporating stable isotopes into a drug molecule, researchers can trace its journey through a biological system with high precision using techniques like mass spectrometry. metsol.com This allows for the accurate quantification of the parent drug and its metabolites in various biological matrices, providing detailed insights into absorption, distribution, metabolism, and excretion (ADME). iris-biotech.demetsol.com These compounds are frequently used as internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of the data which is crucial for regulatory submissions. iris-biotech.de
Pimozide-d5 N-Oxide is the deuterium-labeled analogue of the Pimozide N-oxide metabolite. medchemexpress.com Its primary utility in pharmaceutical science is as an internal standard for the quantitative analysis of Pimozide N-oxide in biological samples. In analytical methods such as liquid chromatography-mass spectrometry (LC-MS), a known quantity of the stable isotope-labeled standard (this compound) is added to a sample. iris-biotech.demetsol.com Because it is chemically identical to the non-labeled metabolite but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise correction for any sample loss or variability during sample preparation and analysis, leading to highly accurate quantification of the Pimozide N-oxide metabolite. This is critical for detailed pharmacokinetic studies and for understanding the complete metabolic profile of Pimozide.
Table 2: Properties of Pimozide and its Labeled N-Oxide Metabolite
| Compound | Chemical Formula | Molecular Weight (g/mol) | Role in Research |
|---|---|---|---|
| Pimozide | C₂₈H₂₉F₂N₃O | 461.55 | Parent Drug. nih.govnih.gov |
| Pimozide N-Oxide | C₂₈H₂₉F₂N₃O₂ | 477.50 | Metabolite of Pimozide. biosynth.com |
| This compound | Not specified | Not specified | Deuterium-labeled internal standard for quantitative analysis of Pimozide N-Oxide. medchemexpress.commedchemexpress.com |
Applications of Stable Isotope-Labeled Compounds
Research Scope and Objectives for this compound Investigation
The primary research application of this compound is as an internal standard for analytical and research purposes, particularly in clinical mass spectrometry. medchemexpress.com The core objective of using a deuterated N-oxide metabolite like this compound is to serve as a reliable reference compound in bioanalytical assays.
Key research objectives for the use of this compound include:
Pharmacokinetic Analysis: To facilitate the accurate quantification of Pimozide and its metabolites in biological samples. The stable isotope label allows for differentiation from the endogenous, non-labeled compounds during mass spectrometric analysis. medchemexpress.com
Metabolite Identification: To aid in the identification and characterization of metabolic pathways of Pimozide. By using a labeled version of a potential metabolite, researchers can confirm its presence and quantify its formation. acs.org
Drug Metabolism Studies: The use of stable isotope-labeled compounds is crucial for in vivo cell experiments and therapeutic drug monitoring (TDM). medchemexpress.com Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, and studying these effects is an important area of research. medchemexpress.com
The investigation of this compound is not focused on its own therapeutic effects but rather on its utility as a tool in the broader research and development of Pimozide. Its chemical and physical properties are relevant to its synthesis, purification, and use as a standard in analytical methods.
Compound Information Table
Properties
CAS No. |
1794795-40-6 |
|---|---|
Molecular Formula |
C28H29F2N3O2 |
Molecular Weight |
482.586 |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
Synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Pimozide N Oxide
Synthetic Pathways for N-Oxide Formation
The transformation of a tertiary amine to its corresponding N-oxide is a cornerstone of organic synthesis. In the context of pimozide (B1677891), this conversion targets the piperidine (B6355638) nitrogen, a key structural feature of the molecule.
General Methodologies for Tertiary Amine Oxidation
The oxidation of tertiary amines to N-oxides can be achieved through various established methods. These reactions typically involve the use of an oxidizing agent that can deliver an oxygen atom to the nitrogen. Common classes of reagents and methodologies include:
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are powerful oxidants frequently used for this transformation. orgsyn.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic oxygen of the peroxy acid.
Hydrogen Peroxide: As an environmentally benign and cost-effective oxidant, hydrogen peroxide is a popular choice. google.comgoogleapis.com Its use can sometimes be catalyzed by metal complexes, such as those involving manganese or rhenium, to enhance efficiency and selectivity. asianpubs.orgacs.org Flavin-catalyzed oxidations with hydrogen peroxide have also been shown to be mild and highly effective for converting tertiary amines to their N-oxides. acs.org
Molecular Oxygen: Direct oxidation using molecular oxygen, often in the presence of a catalyst and an aldehyde, presents a safe and convenient alternative to potentially explosive peroxides. tandfonline.com Ruthenium-catalyzed oxidation with molecular oxygen is another effective method. asianpubs.org
Other Oxidants: A variety of other reagents can also be employed, including 2-sulfonyloxaziridines (Davis' reagents), dioxiranes, and magnesium monoperoxyphthalate. asianpubs.orgacs.org
The choice of oxidant and reaction conditions is often dictated by the specific substrate, its functional group tolerance, and the desired scale of the reaction.
Specific Approaches for Pimozide N-Oxide Synthesis
The synthesis of Pimozide N-Oxide, also known as Pimozide EP Impurity E, involves the oxidation of the tertiary amine within the piperidine ring of the pimozide molecule. ontosight.ai The chemical name for Pimozide N-Oxide is 1-[1-[4,4-Bis(4-fluorophenyl)butyl]piperidin-4-yl 1-oxide]-1,3-dihydro-2H-benzimidazol-2-one. ontosight.ai This compound is a known impurity in the manufacturing of pimozide, and its presence is carefully monitored to ensure the quality and safety of the final pharmaceutical product. ontosight.ai
The synthesis would typically follow one of the general methodologies for tertiary amine oxidation, carefully selecting conditions to avoid unwanted side reactions on the other functional groups present in the pimozide structure.
Deuteration Strategies for Pimozide-d5 N-Oxide
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule is a critical process for creating internal standards for mass spectrometry-based quantitative analysis. medchemexpress.com In the case of this compound, five deuterium atoms are incorporated into the pimozide scaffold. medchemexpress.com
Incorporation of Deuterium into the Pimozide Scaffold
The deuterium atoms in this compound are strategically placed. medchemexpress.com While the exact synthesis of Pimozide-d5 is not detailed in the provided results, a common strategy for introducing deuterium into aromatic rings is through the use of deuterated starting materials or through hydrogen-deuterium exchange reactions under specific catalytic conditions. For instance, Pimozide-d4 has deuterium atoms on one of the fluorophenyl rings. biomol.comcaymanchem.com The synthesis of Pimozide itself involves the reaction of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane. google.comgoogle.com To create a deuterated analog, one of the starting materials would need to be synthesized with the desired deuterium labels.
Deuterium Labeling during N-Oxide Formation
The formation of the N-oxide is typically the final step after the deuterated pimozide scaffold has been synthesized. The oxidation of the tertiary amine to the N-oxide is unlikely to involve any exchange of the incorporated deuterium atoms, as the C-D bonds are generally stable under the mild oxidative conditions used for N-oxide formation. This ensures that the final product, this compound, retains its isotopic purity.
Structural Elucidation and Confirmation Methodologies
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the presence of the N-oxide group and the incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy are used to determine the connectivity of atoms in the molecule. The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated confirms successful deuteration. The chemical shifts of protons and carbons near the N-oxide group will be different from those in the parent pimozide molecule, providing evidence of the oxidation. |
| Infrared (IR) Spectroscopy | IR spectroscopy can be used to identify the presence of specific functional groups. The N-O stretching vibration would be a characteristic peak in the IR spectrum of Pimozide N-Oxide. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to purify the compound and to determine its purity. By comparing the retention time with that of the non-deuterated standard, the identity of the compound can be further supported. |
A comprehensive analysis using these techniques is essential to unequivocally confirm the successful synthesis and deuteration of this compound.
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In ¹³C NMR spectroscopy, the carbon atoms bonded to the nitrogen of the N-oxide also exhibit a downfield shift. A comparison of the ¹³C NMR spectrum of this compound with that of Pimozide-d5 would clearly indicate the chemical shift changes upon N-oxidation. derpharmachemica.com
Table 1: Expected NMR Data for this compound (based on analogous compounds)
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Absence of signals for the five deuterium atoms on the piperidine ring. Downfield shift of remaining protons on carbons adjacent to the N-oxide compared to Pimozide-d5. |
| ¹³C NMR | Downfield shift of carbon atoms adjacent to the N-oxide group compared to Pimozide-d5. |
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The molecular formula for this compound is C₂₈H₂₄D₅F₂N₃O₂. pharmaffiliates.com This corresponds to a molecular weight of approximately 482.58 g/mol . pharmaffiliates.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. In a typical mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated molecule. A liquid chromatography-mass spectrometry (LC-MS) method developed for the determination of pimozide in human plasma utilized electrospray ionization (ESI) and could be adapted for the analysis of its N-oxide metabolite. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₂₄D₅F₂N₃O₂ | pharmaffiliates.com |
| Molecular Weight | 482.58 g/mol | pharmaffiliates.com |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Expected [M+H]⁺ | ~483.59 m/z | |
Chromatographic Purity Assessment
The purity of this compound is paramount for its intended use as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds and their metabolites. nih.govlgcstandards.com
For Pimozide N-Oxide, which is a known impurity of pimozide (designated as Impurity E in the European Pharmacopoeia), established HPLC methods exist. unigoa.ac.in These methods typically employ a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. unigoa.ac.in Detection is commonly performed using a UV detector. unigoa.ac.in The purity of commercially available Pimozide N-Oxide is often stated as >95% as determined by HPLC. lgcstandards.com Similarly, its deuterated counterpart, Pimozide-d5, is also available with a purity of >95% by HPLC. lgcstandards.com
The separation of N-oxides from their parent amines can sometimes be challenging. In the case of risperidone (B510) and its N-oxides, flash chromatography was used to separate the cis and trans isomers of the N-oxide from the reaction mixture before final purity analysis by HPLC. shimadzu.com A similar chromatographic approach could be necessary for the purification of this compound after its synthesis.
Table 3: Chromatographic Purity Assessment Parameters
| Technique | Typical Conditions |
|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Gradient or isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Reported Purity | >95% for analogous compounds lgcstandards.comlgcstandards.com |
Analytical Methodologies and Applications of Pimozide D5 N Oxide
Development of Quantitative Analytical Methods
The accurate quantification of drugs and their metabolites in biological samples is crucial in pharmaceutical research and clinical settings. Pimozide-d5 N-Oxide plays a significant role in the development and validation of such quantitative methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of compounds in complex mixtures like plasma or serum. researchgate.netnih.gov In the development of LC-MS methods for Pimozide (B1677891) and its metabolites, a stable isotope-labeled internal standard like this compound is highly preferred. nih.govnih.govbiopharmaservices.com
The use of an internal standard that is structurally and physicochemically similar to the analyte helps to correct for variability during sample preparation and analysis. fda.gov LC-MS/MS methods, which involve tandem mass spectrometry, offer even greater selectivity and sensitivity. nih.govresearchgate.net For instance, a developed LC-MS/MS method for aripiprazole (B633) and its metabolite showed high linearity, precision, and accuracy, demonstrating the robustness of this approach for antipsychotic drug monitoring. researchgate.net While specific methods detailing the use of this compound are not extensively published, the principles of its application are well-established in the field of bioanalysis for similar compounds. nih.govsunderland.ac.uk The development of such methods often involves optimizing chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions) to achieve the desired sensitivity and specificity. researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Gas chromatography-mass spectrometry (GC-MS) is another analytical technique used for the quantification of drug compounds. However, for non-volatile or thermally labile compounds like N-oxides, direct analysis by GC-MS can be challenging. nist.gov Often, derivatization is required to increase the volatility and thermal stability of the analyte. nist.govresearchgate.net
Given the nature of N-oxides, LC-MS is generally the more suitable technique for the analysis of this compound and its non-deuterated counterpart. If GC-MS were to be employed, significant method development would be necessary to establish a reliable derivatization procedure and to ensure that the deuterated standard behaves similarly to the analyte during this process. jfda-online.com
Role as an Internal Standard in Bioanalytical Assays
The primary application of this compound is as an internal standard in bioanalytical assays. myskinrecipes.com An internal standard is a compound of known concentration added to samples to aid in the quantification of the analyte of interest. biopharmaservices.comfda.gov
Quantification of Pimozide and its Metabolites in Biological Matrices
In studies aiming to quantify Pimozide and its metabolites, including Pimozide N-oxide, in biological matrices such as plasma, serum, or urine, this compound serves as an ideal internal standard. nih.govsynzeal.com Because it is a stable isotope-labeled version of the metabolite, its chemical and physical properties are nearly identical to the endogenous Pimozide N-oxide. scispace.comgoogle.com This similarity ensures that it behaves in the same manner during sample extraction, cleanup, and chromatographic analysis, thus effectively compensating for any sample loss or matrix effects. biopharmaservices.com
Impurity Profiling and Reference Standard Applications
This compound also serves as a valuable tool in impurity profiling and as a reference standard. axios-research.com Pharmaceutical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. synzeal.com
This compound can be used in the identification and quantification of the corresponding N-oxide impurity in Pimozide drug substance or formulated products. pharmaffiliates.comsynzeal.com Its availability as a well-characterized standard allows for the accurate assessment of impurity levels, which is a critical aspect of pharmaceutical quality control. axios-research.comveeprho.com It can be used in method validation for impurity testing and in stability studies to monitor the formation of the N-oxide degradant over time. synzeal.comaxios-research.com
Metabolic Pathways and Preclinical Pharmacokinetic Investigations
Pimozide (B1677891) N-Oxide as a Metabolic Product
The metabolism of the antipsychotic drug pimozide is a complex process primarily occurring in the liver. A significant pathway in its biotransformation is N-dealkylation. drugs.comnih.gov However, the formation of N-oxide metabolites is also a recognized route for many drugs containing nitrogen atoms.
Enzymatic Pathways Leading to N-Oxidation
The enzymatic transformation of pimozide, including the potential for N-oxidation, is primarily mediated by two major enzyme systems: the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenases (FMOs). mdpi.com
The Cytochrome P450 system is a critical player in the metabolism of a vast number of drugs, including pimozide. mdpi.com Several specific CYP isoenzymes have been identified as being involved in its breakdown.
CYP3A4: This is the main enzyme responsible for the N-dealkylation of pimozide. drugs.comnih.govfda.gov Studies using human liver microsomes (HLMs) have shown that CYP3A4 catalyzes the formation of 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI), a major metabolite of pimozide. nih.govresearchgate.net The potent inhibition of this pathway by ketoconazole, a known CYP3A4 inhibitor, further confirms the central role of this enzyme. nih.govresearchgate.net
CYP1A2: This enzyme also contributes to the N-dealkylation of pimozide, although to a lesser extent than CYP3A4. drugs.comnih.govfda.gov The involvement of CYP1A2 has been demonstrated in studies with recombinant human CYP450 isoforms. nih.gov
CYP2D6: While initially thought to be less involved, recent research has highlighted a significant role for CYP2D6 in pimozide metabolism. fda.govresearchgate.net Instead of N-dealkylation, CYP2D6 is primarily responsible for the hydroxylation of pimozide, leading to the formation of 5-hydroxypimozide and 6-hydroxypimozide. nih.gov In fact, for some individuals, this hydroxylation pathway via CYP2D6 may be the dominant route of metabolism. nih.gov The formation rates of these hydroxylated metabolites show a strong correlation with the abundance of CYP2D6 protein in human liver microsomes. nih.gov
The following table summarizes the primary metabolic pathways of pimozide mediated by these CYP enzymes:
Table 1: CYP-Mediated Metabolism of Pimozide| Enzyme | Primary Metabolic Reaction | Major Metabolite(s) |
|---|---|---|
| CYP3A4 | N-dealkylation | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) |
| CYP1A2 | N-dealkylation (minor pathway) | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) |
| CYP2D6 | Hydroxylation | 5-hydroxypimozide, 6-hydroxypimozide |
Flavin-Containing Monooxygenases (FMOs) represent another class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics, particularly those containing soft nucleophilic heteroatoms like nitrogen and sulfur. plos.orgturkjps.org FMOs, particularly FMO1 and FMO3 which are the major isoforms in the liver, are known to metabolize a wide range of compounds through nucleophilic addition reactions. plos.org While the primary focus on pimozide metabolism has been on the CYP system, the chemical structure of pimozide, which includes a nitrogen-containing piperidine (B6355638) ring, makes it a potential substrate for FMO-mediated N-oxidation. acs.orgscbt.com The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate that can then oxidize a suitable substrate. mdpi.comcore.ac.uk
Role of Cytochrome P450 Enzymes (CYP3A4, CYP1A2, CYP2D6)
Identification of N-Oxide in Preclinical Biotransformation Studies
While N-dealkylation and hydroxylation are the most extensively documented metabolic pathways for pimozide, the formation of N-oxide metabolites is a plausible biotransformation. nih.govacs.org In vitro studies using human liver microsomes have successfully identified various metabolites of pimozide. researchgate.netnih.gov Specifically, investigations into the biotransformation of drugs with a 4-aminopiperidine (B84694) moiety, a core structure in pimozide, have noted that N-oxidation is a potential metabolic fate, alongside the more predominant N-dealkylation. acs.org The characterization of novel metabolites, such as the hydroxylated forms of pimozide, underscores the complexity of its metabolism and the potential for multiple enzymatic pathways to be involved. nih.gov
Impact of Deuteration on Metabolic Stability and Isotope Effects
Deuterium (B1214612) Substitution Effects on Cytochrome P450-Mediated Metabolism
The replacement of hydrogen with its heavier isotope, deuterium, at specific sites within a drug molecule can significantly alter its metabolic profile. This phenomenon, known as the deuterium kinetic isotope effect (DIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net
In some cases, deuteration can lead to "metabolic switching," where the metabolic pathway is shifted away from the deuterated site to an alternative, non-deuterated site on the molecule. juniperpublishers.comgoogleapis.com This can alter the ratio of different metabolites formed. dovepress.com The large and flexible active sites of many CYP enzymes can accommodate these changes, sometimes leading to the formation of new or different proportions of metabolites. dovepress.com Therefore, while deuteration has the potential to enhance the metabolic stability of a drug, its precise impact on CYP450-mediated metabolism must be determined empirically for each compound. juniperpublishers.com
The following table lists the compounds mentioned in this article.
In Vitro Metabolic Fate Investigations
In vitro studies are crucial for characterizing the metabolic profile of a drug candidate. These experiments, typically using human liver microsomes or hepatocytes, help to identify the enzymes responsible for metabolism and the resulting metabolites.
Microsomal Stability Studies (e.g., Human Liver Microsomes)
Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Studies on the parent compound, pimozide, have extensively used HLMs to elucidate its metabolic pathways.
Pimozide is primarily metabolized by the CYP3A4 and CYP2D6 enzyme systems. e-lactancia.orghres.cafda.gov The main routes of biotransformation are N-dealkylation and hydroxylation. nih.govpharmgkb.org In vitro studies with HLMs have identified the major metabolites of pimozide as 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI), 5-hydroxypimozide, and 6-hydroxypimozide. nih.govpharmgkb.orgresearchgate.net The formation of these metabolites collectively accounts for approximately 90% of the biotransformation of pimozide in NADPH-supplemented pooled HLMs. nih.govresearchgate.net
The formation rates of these metabolites have been shown to correlate with the abundance of specific CYP isoforms. The production of DHPBI is strongly correlated with CYP3A4 abundance, while the formation of 5-hydroxypimozide and 6-hydroxypimozide is correlated with CYP2D6 abundance. nih.govresearchgate.net
Table 1: Kinetic Parameters of Pimozide Metabolism in Human Liver Microsomes
| Metabolic Reaction | Enzyme | Km (nM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| 5-hydroxylation | CYP2D6 | ~2200 | ~59 |
| N-dealkylation | CYP3A4 | ~3900 | ~600 |
Data sourced from studies on Pimozide metabolism. nih.govresearchgate.net
Hepatocyte Incubation Experiments
Preclinical Absorption, Distribution, and Elimination Studies (Excluding Human Data)
Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Preclinical Disposition Kinetics
Studies in animal models such as rats and dogs have been conducted to understand the disposition of pimozide. After oral administration, more than 50% of a pimozide dose is absorbed. e-lactancia.orghres.ca In rats, following administration of tritium-labeled pimozide, radioactivity is distributed to the liver, blood, and brain. e-lactancia.orghres.ca The concentration in the brain is highest in the caudate nucleus. e-lactancia.orghres.ca The biological half-life of pimozide in rats has been estimated to be 5.6 hours. e-lactancia.org
Table 2: Tissue Distribution of Tritiated Pimozide in Rats (1 hour post-injection)
| Tissue | Unchanged Pimozide (% of total radioactivity) |
|---|---|
| Brain | 84% |
| Blood | 47% |
| Liver | 33% |
Data sourced from preclinical studies on Pimozide. e-lactancia.org
Mass Balance and Excretion Route Analysis in Animal Models
Mass balance studies using radiolabeled compounds are the standard for determining the routes and extent of drug excretion. For pimozide, animal studies have shown that the drug is extensively metabolized, with only a small fraction excreted unchanged in the urine. e-lactancia.orghres.ca The major route of elimination for the metabolites is through the kidneys. e-lactancia.orghres.ca
In rats, the major metabolic pathway is oxidative N-dealkylation, leading to the formation of 4-bis(p-fluorophenyl) butyric acid and N-4-piperidyl-2-benzimidazolinone. e-lactancia.org These metabolites are considered to be pharmacologically inactive. e-lactancia.org
The mean recovery of radiolabeled drugs in mass balance studies is generally high in animal models, often exceeding 90% in rats and 85% in dogs. europa.eu Such studies are crucial for constructing a complete picture of the drug's fate in the body.
Preclinical Pharmacological and Mechanistic Research Utilizing N Oxides
Assessment of N-Oxide Bioactivity in Preclinical Models
The bioactivity of an N-oxide metabolite can range from being inert to possessing a pharmacological profile that is similar to, or distinctly different from, the parent drug. Determining the specific activity of Pimozide (B1677891) N-Oxide would require dedicated preclinical testing. The established pharmacological profile of Pimozide provides a crucial reference point for hypothesizing the potential targets of its N-oxide metabolite. chemsrc.com
There is no specific data in the reviewed literature attributing in vitro receptor binding activity directly to Pimozide N-Oxide. However, the parent compound, Pimozide, is a potent antagonist at several neurotransmitter receptors. chemsrc.commedkoo.com Its high affinity for dopamine (B1211576) D2 and D3 receptors is central to its primary mechanism of action. drugbank.commdpi.com Functional assays would be necessary to determine if Pimozide N-Oxide retains, loses, or has altered affinity for these or other receptors. For context, the receptor binding affinities for the parent compound, Pimozide, are well-documented. medchemexpress.comchemsrc.commedkoo.com
Table 1: In Vitro Receptor Binding Affinities of Pimozide (Parent Compound) This table shows data for the parent compound, Pimozide, as a reference for the potential targets of its N-oxide metabolite. Data sourced from multiple studies. medchemexpress.comchemsrc.commedkoo.com
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 1.4 |
| Dopamine D3 | 2.5 |
| α1-Adrenoceptor | 39 |
| Dopamine D1 | 588 |
Pimozide is recognized as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. medchemexpress.comchemsrc.com This activity is separate from its dopamine receptor antagonism and has made it a compound of interest in oncology research. nih.gov Pimozide has been shown to decrease the tyrosine phosphorylation of STAT5 and reduce the expression of its downstream target genes. chemsrc.com
Whether Pimozide N-Oxide shares this STAT-inhibiting activity is currently undetermined. Cell-based assays would be essential to investigate this. Such assays could involve treating cancer cell lines that have constitutively active STAT3 or STAT5 signaling with Pimozide N-Oxide and measuring downstream effects, such as changes in cell viability, apoptosis, or the phosphorylation status of the STAT proteins. chemsrc.com For example, studies on Pimozide have used human osteosarcoma cells (U2OS) and chronic myelogenous leukemia (CML) cells to demonstrate its inhibitory effects on STAT signaling. medchemexpress.comchemsrc.com
In Vitro Receptor Binding and Functional Assays (if activity is attributed to N-oxide)
N-Oxide as a Research Probe in Drug Interaction Studies
The study of metabolite formation, including N-oxides, is fundamental to understanding a drug's metabolic fate and its potential for drug-drug interactions (DDIs). Pimozide-d5 N-Oxide, as a stable isotope-labeled standard, is a critical tool for quantifying the formation of Pimozide N-Oxide in such studies. medchemexpress.com
The biotransformation of Pimozide is complex, involving multiple pathways catalyzed primarily by CYP3A4 and CYP2D6. nih.govpharmgkb.org While N-dealkylation and hydroxylation are the major routes, the N-oxidation pathway, although potentially minor, could be catalyzed by these or other enzymes like FMOs. acs.orgfrontiersin.orgnih.gov
By using a specific analytical method to measure the formation of Pimozide N-Oxide (quantified against the this compound standard), researchers could conduct in vitro experiments with human liver microsomes or recombinant enzymes. These experiments can identify which specific enzymes are responsible for N-oxidation. Subsequently, by introducing co-incubated drugs, it is possible to screen for potential inhibitors or inducers of this specific metabolic pathway. This approach helps to build a comprehensive metabolic map for the drug and identify potential liabilities.
Understanding all metabolic pathways is crucial for predicting clinical DDIs. nih.gov If a drug significantly inhibits an enzyme responsible for Pimozide N-oxidation, the clearance of Pimozide through this route would decrease. While this may be a minor pathway, its inhibition could become clinically relevant if the major pathways (e.g., N-dealkylation via CYP3A4) are also inhibited by the same or another co-administered drug. drugbank.compharmgkb.org The FDA label for Pimozide already contraindicates its use with strong inhibitors of CYP3A4 and CYP2D6 due to the risk of elevated plasma levels. pharmgkb.orghres.ca Studies investigating the N-oxidation pathway would provide a more complete picture of Pimozide's DDI potential.
Table 2: Key Enzymes in Pimozide Metabolism and Examples of Interacting Drugs This table summarizes the primary enzymes involved in the metabolism of the parent compound, Pimozide, and provides examples of drugs that may interact with these pathways. nih.govpharmgkb.orghres.ca
| Enzyme | Primary Metabolic Reaction | Known Inhibitors / Interacting Drugs |
|---|---|---|
| CYP3A4 | N-dealkylation | Ketoconazole, Itraconazole, Protease Inhibitors, Macrolide Antibiotics, Grapefruit Juice |
| CYP2D6 | 5-hydroxylation, 6-hydroxylation | Paroxetine, Quinidine, Sertraline |
Investigating Enzyme Inhibition or Induction Effects on N-Oxidation
Theoretical and Computational Studies of N-Oxide Derivatives
While no specific computational studies on Pimozide N-Oxide were found, computational and theoretical chemistry are powerful tools in modern drug research. Such methods have been applied to Pimozide to explore its interactions with various targets and to develop new crystalline forms. mdpi.com
In silico modeling could be applied to Pimozide N-Oxide to predict its physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which differ from the parent compound. Molecular docking simulations could model the binding of Pimozide N-Oxide to the active sites of dopamine receptors, STAT proteins, or metabolizing enzymes like CYPs. These theoretical studies can generate hypotheses about the N-oxide's potential bioactivity and metabolic stability, providing a rational basis for prioritizing and designing future in vitro and in vivo experiments. For instance, quantum mechanical calculations, which have been used to study the metabolism of other 4-aminopiperidine (B84694) drugs, could offer insights into the reactivity of the nitrogen atom in Pimozide and the likelihood of N-oxidation. acs.orgnih.gov
Molecular Modeling of N-Oxide Interactions
Molecular modeling techniques are crucial in understanding the interactions of N-oxides at a molecular level. These computational methods help predict how N-oxides bind to biological targets and how their structural features influence their activity.
Research has shown that for various compounds, the introduction of an N-oxide group can significantly impact their interaction with enzymes and receptors. For instance, molecular modeling studies on quinolone derivatives revealed that specific chemical groups are crucial for binding to the active site of enzymes like CYP1A2. wjgnet.com While specific molecular modeling studies on this compound are not extensively available in the reviewed literature, the principles derived from other N-oxides can be extrapolated. The addition of the N-oxide functional group to the pimozide structure would likely alter its electronic and steric properties, thereby influencing its binding affinity to dopamine and other receptors. medchemexpress.comwikipedia.org
The interaction of N-oxides with metabolic enzymes is another area explored through molecular modeling. For example, understanding how N-oxides fit into the active sites of cytochrome P450 (CYP) enzymes can elucidate metabolic pathways. acs.org The orientation of the molecule within the enzyme's active site, influenced by loops and helices, determines the likelihood and nature of metabolic reactions like N-dealkylation. acs.org
Structure-Metabolism Relationships of N-Oxides
The relationship between the chemical structure of N-oxides and their metabolic fate is a key area of investigation for predicting a drug's pharmacokinetic profile. The metabolism of tertiary amines often involves the formation of N-oxides, which can then be further metabolized or reduced back to the parent amine. acs.org
The metabolism of pimozide itself is complex, involving several cytochrome P450 enzymes. The primary routes include oxidative N-dealkylation, mediated mainly by CYP3A4 and to a lesser extent by CYP1A2. researchgate.netdrugbank.com Studies have also identified a role for CYP2D6 in the hydroxylation of pimozide. nih.gov The formation of Pimozide N-oxide is a recognized metabolic pathway. pharmaffiliates.com
The stability and subsequent biotransformation of the N-oxide metabolite are influenced by its chemical structure. For many aza-aromatic compounds, aldehyde oxidase (AOX) is a key enzyme in their metabolism. pnas.orgresearchgate.net AOX can catalyze the oxidation of various scaffolds, and the susceptibility to this enzyme is dictated by the electronic and steric properties of the molecule. pnas.org The presence of bulky substituents can shield the site of metabolism and enhance metabolic stability. pnas.org
The reduction of N-oxides back to their parent amines is another important metabolic pathway, which can have significant pharmacological implications, essentially making the N-oxide a prodrug. acs.org This redox reactivity is particularly relevant in conditions like hypoxia. acs.org
The table below summarizes the key enzymes involved in the metabolism of pimozide, which provides a basis for understanding the potential metabolic pathways of its N-oxide derivative.
| Enzyme | Role in Pimozide Metabolism | Reference |
| CYP3A4 | Major enzyme in N-dealkylation | acs.orgdrugbank.com |
| CYP1A2 | Contributes to N-dealkylation and N-oxidation | drugbank.comfrontiersin.org |
| CYP2D6 | Involved in hydroxylation | nih.gov |
| Aldehyde Oxidase (AOX) | Potential role in the metabolism of aza-aromatic N-oxides | pnas.orgresearchgate.net |
Future Research Directions and Translational Perspectives
Advanced Analytical Approaches for Pimozide-d5 N-Oxide
The precise quantification of drug metabolites is fundamental to pharmacokinetic and toxicological studies. This compound, as a deuterated internal standard, is pivotal for developing and validating robust bioanalytical methods, primarily those utilizing liquid chromatography-mass spectrometry (LC-MS). acs.orgclearsynth.comsplendidlab.com
Future research will likely focus on refining these methods to achieve even greater sensitivity and specificity. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer rapid and highly sensitive quantification of this compound in complex biological matrices. mdpi.comshimadzu.com Advanced techniques such as hydrogen-deuterium exchange (HDX) mass spectrometry could be employed to provide detailed structural information and differentiate between isomers, a common challenge in metabolite identification. researchgate.netnih.gov The use of such stable isotope-labeled internal standards helps to correct for matrix effects and variations in instrument response, ensuring accurate and precise measurements. clearsynth.compubcompare.ai
Key Research Areas:
Development of novel UHPLC-MS/MS methods for high-throughput screening.
Application of high-resolution mass spectrometry (HRMS) for unambiguous identification and quantification.
Exploration of supercritical fluid chromatography (SFC) as a green alternative to traditional liquid chromatography.
Further Elucidation of N-Oxide Biological Roles and Metabolic Interconversions
N-oxidation is a significant pathway in the metabolism of many xenobiotics, including drugs like pimozide (B1677891). hyphadiscovery.commdpi.com The resulting N-oxide metabolites can have their own pharmacological activity or toxicity profiles. Pimozide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. fda.govgenome.jpnih.gov While N-dealkylation is a major metabolic route for pimozide, the formation of N-oxides is also a relevant pathway. hyphadiscovery.comfda.gov
This compound can be instrumental in tracing the metabolic fate of pimozide's N-oxide metabolite in vivo and in vitro. By using this labeled compound, researchers can accurately track its formation, distribution, and potential further biotransformation or reversion back to the parent drug. hyphadiscovery.com This is crucial because the interconversion of an N-oxide metabolite back to the parent drug can alter the pharmacokinetic profile and pharmacological effects. hyphadiscovery.com Understanding these interconversions is vital for predicting drug efficacy and potential drug-drug interactions.
| Parameter | Description | Reference |
| Primary Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6) | fda.govgenome.jpnih.gov |
| Major Metabolic Pathways | N-dealkylation, N-oxidation, and hydroxylation | hyphadiscovery.comfda.govnih.gov |
| Significance of N-Oxides | Can be pharmacologically active or inactive and may revert to the parent compound | hyphadiscovery.comacs.org |
Utility of Deuterated Metabolites in Quantitative Systems Pharmacology Modeling
Quantitative Systems Pharmacology (QSP) is an emerging discipline that integrates computational modeling and experimental data to understand the dynamic interactions between a drug and a biological system. Deuterated metabolites like this compound are invaluable for generating the precise pharmacokinetic data needed to build and validate these complex models. nih.gov
By providing accurate measurements of metabolite concentrations over time, these labeled compounds enable the development of more predictive models of drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net These models can simulate how genetic variations in metabolic enzymes, such as CYP2D6, might affect the levels of pimozide and its metabolites, including the N-oxide. fda.govdrugbank.com This can help in predicting inter-individual variability in drug response and optimizing therapeutic strategies.
Future QSP models could incorporate data on this compound to:
Simulate the impact of co-administered drugs that inhibit or induce CYP3A4 or CYP2D6. e-lactancia.orgrwandafda.gov.rw
Predict tissue-specific accumulation of the N-oxide metabolite.
Link pharmacokinetic profiles to pharmacodynamic outcomes at the systems level.
Exploration of N-Oxide Formation in Disease States or Specific Biological Contexts
The metabolic activity of the body can be significantly altered in various disease states, such as liver or kidney disease. hres.cafrontiersin.org Investigating the formation of Pimozide N-Oxide in such conditions can provide insights into how disease pathology affects drug metabolism. For instance, studies could explore whether the rate of N-oxidation of pimozide is altered in patients with hepatic impairment, which could have implications for drug efficacy and safety. e-lactancia.orghres.ca
Furthermore, the gut microbiome is increasingly recognized as a key player in drug metabolism. frontiersin.orgfrontiersin.org Research could be directed towards understanding the role of gut bacteria in the formation or degradation of Pimozide N-Oxide. Such studies could reveal novel metabolic pathways and explain inter-individual differences in drug response that are not attributable to host genetics alone. The microbial metabolite trimethylamine (B31210) N-oxide (TMAO), for example, has been linked to various diseases, highlighting the systemic impact of gut microbe-derived metabolites. frontiersin.orgfrontiersin.orgresearchgate.net
Development of Novel N-Oxide-Containing Research Tools and Probes
Beyond its use as an internal standard, this compound could serve as a precursor for the synthesis of novel research tools. For example, it could be chemically modified to create probes for identifying and characterizing the proteins that interact with this specific metabolite. This could involve attaching fluorescent tags or affinity labels to the molecule.
Such probes would be valuable for:
Identifying transporters involved in the cellular uptake and efflux of the N-oxide metabolite.
Investigating potential off-target interactions of the metabolite.
Elucidating the molecular mechanisms by which the N-oxide might exert any biological effects.
The development of such tools would open up new avenues for research into the detailed molecular pharmacology of pimozide and its metabolites, contributing to a more comprehensive understanding of its action in the body. ubc.ca
Q & A
Q. What are the primary pharmacological targets of Pimozide-d5 N-Oxide, and how do its binding affinities compare to the non-deuterated form?
this compound is a deuterated analog of Pimozide, a dopamine receptor antagonist. Its binding affinities (Ki values) for dopamine receptors are critical for experimental design:
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., AMOZ-d5, AOZ-d4) is optimal. Key steps include:
- Sample Preparation : Protein precipitation or solid-phase extraction to isolate the compound.
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- Detection : Multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites. Calibration curves must validate deuterium retention during analysis to ensure isotopic integrity .
Q. How does deuterium labeling influence the metabolic stability of this compound compared to its protiated form?
Deuterium substitution at metabolic "hotspots" (e.g., positions prone to cytochrome P450 oxidation) can reduce first-pass metabolism. Methodological approaches include:
- In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes.
- Isotope effect quantification : Measure kinetic isotope effects (KIEs) using LC-MS/MS to track deuterium retention. Note: Deuterium may alter solubility or crystallinity, requiring parallel solubility studies .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the in vitro receptor binding kinetics of this compound to avoid isotopic interference?
- Controls : Include both deuterated and non-deuterated Pimozide in all assays to isolate isotopic effects.
- Receptor Saturation : Ensure ligand concentrations span 0.1–10× Ki to capture full binding curves.
- Temperature/pH : Standardize conditions (e.g., 37°C, pH 7.4) to mimic physiological environments.
- Data Normalization : Use reference antagonists (e.g., haloperidol for D2 receptors) to validate assay consistency. Contradictions in binding data should be resolved via Schild analysis or computational docking studies to assess deuterium’s steric impact .
Q. How can researchers resolve contradictions in data regarding the mutagenic potential of aromatic N-oxide compounds like this compound?
Structural alerts for mutagenicity in N-oxides depend on substituent patterns. For example:
- High-risk subclasses : Quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide derivatives (validated via Ames tests) .
- Antimutagenic potential : 2,6-Dimethylpyridine N-oxide showed antigenotoxic effects in fluctuation Ames tests . Methodology :
- In silico screening : Apply (Q)SAR models (e.g., Leadscope’s expert-rule system) to predict DNA reactivity.
- In vitro assays : Conduct bacterial reverse mutation assays (OECD 471) with metabolic activation (S9 mix).
- Structural comparison : Align this compound with known mutagenic/non-mutagenic N-oxides to identify risk motifs .
Q. What strategies are effective for analyzing contradictory pharmacokinetic data between in vitro and in vivo studies of this compound?
- Compartmental modeling : Use nonlinear mixed-effects modeling (NONMEM) to reconcile disparities.
- Tracer studies : Employ stable isotope-labeled analogs in crossover pharmacokinetic experiments.
- Tissue distribution imaging : Autoradiography or PET with [¹¹C]-labeled this compound to quantify brain penetration. Contradictions often arise from species-specific metabolism or protein binding differences, necessitating allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
